3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine

Mitochondrial bioenergetics Complex I inhibition Respiratory chain kinetics

3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine (CAS 752924-14-4) is the free base form of Imeglimin, a first-in-class oral antidiabetic agent of the glimin class. With molecular formula C6H13N5 and molecular weight 155.20 g/mol, this compound serves as the active pharmaceutical ingredient precursor to Imeglimin hydrochloride (CAS 775351-61-6, MW 191.66 g/mol), the marketed drug product Twymeeg.

Molecular Formula C6H13N5
Molecular Weight 155.20 g/mol
Cat. No. B12822499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine
Molecular FormulaC6H13N5
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCN(C)C(=NC1=NCCN1)N
InChIInChI=1S/C6H13N5/c1-11(2)5(7)10-6-8-3-4-9-6/h3-4H2,1-2H3,(H3,7,8,9,10)
InChIKeyQDKPEKUVELUTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imeglimin Free Base (3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine): Structural Identity and Procurement-Relevant Characteristics


3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine (CAS 752924-14-4) is the free base form of Imeglimin, a first-in-class oral antidiabetic agent of the glimin class [1]. With molecular formula C6H13N5 and molecular weight 155.20 g/mol, this compound serves as the active pharmaceutical ingredient precursor to Imeglimin hydrochloride (CAS 775351-61-6, MW 191.66 g/mol), the marketed drug product Twymeeg [2]. The molecule incorporates a tetrahydro-triazine scaffold structurally inspired by metformin but engineered to confer a mechanistically distinct, dual insulinotropic and insulin-sensitizing pharmacological profile that cannot be replicated by generic biguanides or other antihyperglycemic classes [3].

Why Metformin and Other In-Class Antihyperglycemics Cannot Substitute for 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine in Diabetes Research and Development


Despite sharing a structural guanidine-derived motif with metformin, 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine (Imeglimin free base) exhibits a fundamentally distinct mitochondrial pharmacological signature that precludes generic substitution [1]. Where metformin acts as an uncompetitive mitochondrial Complex I inhibitor that suppresses maximal respiratory capacity, Imeglimin exerts competitive, partial inhibition that preserves oxidative capacity while reducing reactive oxygen species generation [2]. Furthermore, Imeglimin uniquely enhances glucose-stimulated insulin secretion — an effect absent with metformin — and augments glucose-dependent insulinotropic polypeptide (GIP) secretion, a property not shared by metformin, DPP-4 inhibitors, or SGLT2 inhibitors [3]. These mechanistic divergences translate into quantitatively different efficacy, safety, and beta-cell preservation outcomes, making direct compound-for-compound substitution scientifically invalid for both preclinical research and clinical development programs.

Quantitative Differentiation Evidence for 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine (Imeglimin Free Base) Versus Key Comparators


Competitive Versus Uncompetitive Mitochondrial Complex I Inhibition: Preserved Respiratory Capacity Differentiates Imeglimin from Metformin

In a direct comparative study using primary rat hepatocytes, imeglimin and metformin were evaluated for their effects on mitochondrial respiratory chain kinetics. Imeglimin decreased the affinity of NADH for the respiratory chain without affecting Vmax (competitive inhibition), whereas metformin decreased both Vmax and affinity (uncompetitive inhibition). Critically, imeglimin did not decrease the oxygen consumption rate in intact cells, in marked contrast to metformin [1]. This mechanistic distinction was confirmed ex vivo: metformin produced higher mitochondrial Complex I inhibition versus only slight effects with imeglimin [2].

Mitochondrial bioenergetics Complex I inhibition Respiratory chain kinetics Type 2 diabetes

Insulin Secretion Enhancement: +112% Increase with Imeglimin Versus No Secretory Effect of Metformin

In a randomized, double-blind, placebo-controlled hyperglycemic clamp study, imeglimin (1500 mg bid for 7 days) increased the total insulin secretory response to glucose by +112% (iAUC0-45 min, p=0.035), first-phase insulin secretion rate (ISR) by +110% (p=0.034), second-phase ISR by +29% (p=0.031), and beta-cell glucose sensitivity by +36% (p=0.034) in patients with type 2 diabetes [1]. In contrast, metformin has no reported effect on insulin secretion in hyperglycemic clamp studies, with its glucose-lowering attributed primarily to hepatic insulin sensitization [2]. A head-to-head randomized controlled trial confirmed that only imeglimin, not metformin, increased insulin levels during OGTT despite comparable HbA1c reductions [3].

Glucose-stimulated insulin secretion Beta-cell function Hyperglycemic clamp Type 2 diabetes

Selective Enhancement of Glucose-Dependent Insulinotropic Polypeptide (GIP) Secretion: Imeglimin Activates a Pathway Untargeted by Metformin

In a head-to-head randomized controlled trial (imeglimin 2000 mg/day vs. metformin 1000 mg/day, 24 weeks), both drugs increased total and active GLP-1 levels; however, only imeglimin increased total and active GIP levels [1]. OGTT at 24 weeks revealed a comparable decrease in post-challenge blood glucose excursion, but insulin levels were increased only in the imeglimin group. Furthermore, the increase in insulin in the imeglimin group was positively correlated with GLP-1 increase at 12 weeks and with GIP increase at 24 weeks [1]. This GIP-enhancing property is mechanistically unique among oral antidiabetic agents, as metformin, sulfonylureas, SGLT2 inhibitors, and even DPP-4 inhibitors (which prevent incretin degradation but do not stimulate secretion) do not share this effect.

Incretin secretion GIP GLP-1 Enteroinsular axis Type 2 diabetes

Beta-Cell Mitochondrial Quality Control: Imeglimin Restores Mitophagy and Reduces Apoptosis Where Metformin Does Not

In a direct comparative study using pancreatic beta-cells from diabetic db/db mice, imeglimin, metformin, and insulin were compared for their effects on mitochondrial quality control (mQC). Treatment with imeglimin or insulin, but not metformin, reduced ROS production, decreased the numbers of dysfunctional mitochondria, and normalized mitophagic activity in db/db beta-cells [1]. Concomitantly, imeglimin and insulin, but not metformin, restored the secreted insulin level and reduced beta-cell apoptosis in db/db mice [1]. These findings demonstrate that imeglimin uniquely engages the mitophagic clearance of dysfunctional mitochondria — a mechanism critical for beta-cell survival — that metformin, despite its own mitochondrial effects, does not activate in the diabetic beta-cell context.

Mitophagy Beta-cell preservation Mitochondrial quality control Apoptosis db/db mouse model

Reduced Lactic Acidosis Risk: Imeglimin Does Not Induce Lactate Accumulation or Fatal Acidosis in Contrast to Metformin

In a comprehensive comparative safety study, imeglimin and metformin were evaluated across multiple preclinical models of lactic acidosis risk. In a dog model of major surgery, metformin (30–1000 mg/kg) induced lactate accumulation and pH decrease leading to lactic acidosis with fatality at the highest dose; imeglimin at equivalent doses produced no lactate accumulation or pH changes [1]. In rats with gentamicin-induced renal insufficiency, only metformin (50–100 mg/kg/h) increased lactatemia and H+ concentrations with mortality at higher doses; imeglimin did not, despite achieving similar plasma levels [1]. In chronically treated mice receiving acute intraperitoneal glucose loading, only metformin (200 mg/kg bid) produced hyperlactatemia [1]. Mechanistically, only metformin (50–250 µM) inhibited mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), a key enzyme implicated in metformin-associated lactate production; imeglimin did not affect mGPDH activity [1].

Lactic acidosis Safety pharmacology Renal impairment Lactate metabolism Mitochondrial toxicity

Superior HbA1c Reduction: Imeglimin Add-On Outperforms Metformin Dose Escalation (MEGMI Randomized Trial)

In the multicenter, prospective, randomized, open-label, parallel-group MEGMI study, the addition of imeglimin (2000 mg/day) was directly compared with metformin dose escalation in type 2 diabetes patients inadequately controlled on a DPP-4 inhibitor plus low-dose metformin (500–1000 mg/day). At 24 weeks, imeglimin add-on (n=33) produced a greater HbA1c improvement than metformin escalation (n=32): from 7.61 ± 0.48% to 6.93 ± 0.49% (imeglimin) versus 7.56 ± 0.61% to 7.09 ± 0.56% (metformin escalation), yielding a statistically significant change difference of -0.21% [95% CI: -0.41%, -0.01%; p=0.038] [1]. Additionally, imeglimin treatment significantly reduced body weight and improved liver enzyme elevation, with significant correlation between HbA1c improvement and indicators of fatty liver disease in the imeglimin group [1].

HbA1c Glycemic control MEGMI study Add-on therapy Metformin escalation

Recommended Research and Industrial Application Scenarios for 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine (Imeglimin Free Base)


Mitochondrial Bioenergetics Research: Competitive Complex I Inhibition Studies Requiring Preserved Respiratory Capacity

For investigators studying mitochondrial Complex I pharmacology, 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine is the only orally bioavailable small molecule that exerts competitive, partial Complex I inhibition without suppressing maximal respiratory capacity (Vmax preserved; no decrease in intact cell oxygen consumption rate) [1]. This enables experimental designs that distinguish between respiratory chain suppression (metformin-like uncompetitive inhibition) and kinetic modulation that preserves oxidative capacity while reducing ROS — a critical distinction for programs targeting mitochondrial dysfunction in diabetes, neurodegeneration, or aging. The compound's lack of mGPDH inhibition further reduces confounding effects on lactate metabolism [2].

Beta-Cell Biology and Diabetes Progression Research: Dual Insulinotropic and Beta-Cell Protective Mechanism Studies

This compound uniquely enables simultaneous investigation of glucose-stimulated insulin secretion enhancement (+112% insulin secretory response) and beta-cell mitochondrial quality control restoration (mitophagic clearance of dysfunctional mitochondria, ROS reduction, apoptosis suppression) [1] [2]. In contrast, metformin provides neither insulinotropic activity nor beta-cell mitophagic restoration in the diabetic context [2]. Researchers studying beta-cell failure, diabetes progression, or beta-cell regeneration should prioritize this compound over metformin or sulfonylureas, as it is the only agent with demonstrated capacity to both augment insulin secretion and clear dysfunctional mitochondria from diabetic beta-cells.

Incretin Biology and Enteroinsular Axis Investigation: Endogenous GIP and GLP-1 Secretion Stimulation

For studies interrogating the enteroinsular axis, 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine offers a unique pharmacological tool that simultaneously enhances endogenous GIP and GLP-1 secretion while exerting direct beta-cell insulinotropic effects [1]. This triple mechanism (GIP + GLP-1 + direct insulin secretion) is not replicated by any existing single agent: metformin enhances only GLP-1 without GIP or direct insulin secretion; DPP-4 inhibitors prevent incretin degradation without stimulating secretion; and GLP-1 receptor agonists bypass endogenous secretion entirely. This compound is thus the preferred choice for preclinical and clinical research into incretin-based physiology where endogenous multi-incretin enhancement is the experimental variable of interest.

Safety Pharmacology and Toxicology: Lactic Acidosis Risk Assessment and Renal Impairment Studies

Given the documented absence of lactate accumulation, pH decrease, or mortality with imeglimin across three preclinical lactic acidosis models — in direct contrast to metformin-induced lactic acidosis with fatality at high doses — this compound is the appropriate reference standard for safety pharmacology studies comparing mitochondrial antidiabetic agents [1]. Its lack of mGPDH inhibition and preserved respiratory capacity provide mechanistic anchors for toxicology programs investigating the lactate-related safety margin of Complex I-targeting compounds. The granted patent protecting imeglimin use in type 2 diabetes patients with moderate to severe renal impairment (term through 2039) further supports its procurement for translational research in renally compromised populations [2].

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